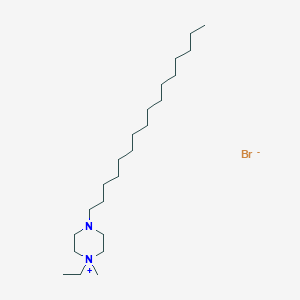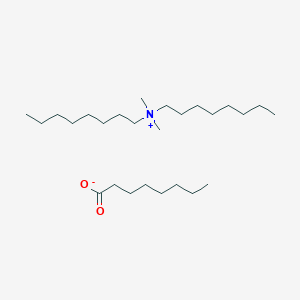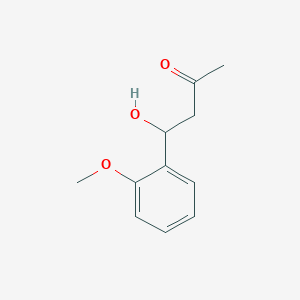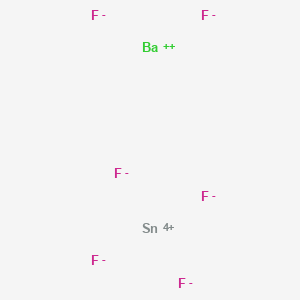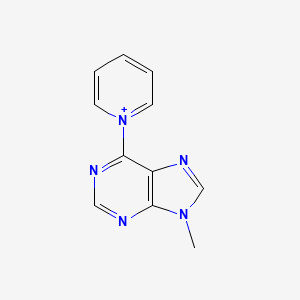
Pyridinium, 1-(9-methyl-9H-purin-6-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-(9-methyl-9H-purin-6-yl)-: is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biochemistry. The compound features a pyridinium moiety attached to a purine derivative, which is a significant structure in biological systems due to its presence in nucleic acids like DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves the introduction of pyridinium moieties into the propane-1,3-diol fragment at the N(9) position of purine. This process enhances the solubility of the compound in water.
Industrial Production Methods: Industrial production methods for pyridinium salts often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridinium perchlorates.
Reduction: Reduction reactions can convert pyridinium salts back to their corresponding pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include perchlorates and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridinium salts and their corresponding pyridine derivatives .
科学研究应用
Pyridinium, 1-(9-methyl-9H-purin-6-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes due to its structural similarity to nucleotides.
Medicine: Investigated for potential therapeutic applications, including as inhibitors of enzymes like phosphodiesterases and kinases.
作用机制
The mechanism of action of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also participate in redox reactions, influencing cellular processes through its oxidative and reductive properties .
相似化合物的比较
Pyridinium chloride: Another pyridinium salt with similar reactivity but different applications.
N-methylpyridinium: A methylated derivative with distinct chemical properties.
Purine derivatives: Compounds like adenine and guanine, which are naturally occurring purines in nucleic acids.
Uniqueness: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- is unique due to its combined pyridinium and purine structure, which imparts specific solubility and reactivity characteristics. This dual functionality makes it valuable in both biological and industrial contexts .
属性
CAS 编号 |
189696-42-2 |
|---|---|
分子式 |
C11H10N5+ |
分子量 |
212.23 g/mol |
IUPAC 名称 |
9-methyl-6-pyridin-1-ium-1-ylpurine |
InChI |
InChI=1S/C11H10N5/c1-15-8-14-9-10(15)12-7-13-11(9)16-5-3-2-4-6-16/h2-8H,1H3/q+1 |
InChI 键 |
XYDPVXCSQDTMSU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N=CN=C2[N+]3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
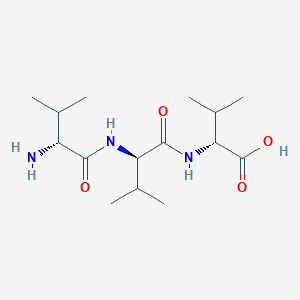
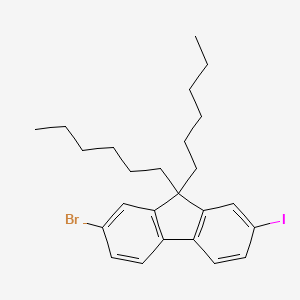
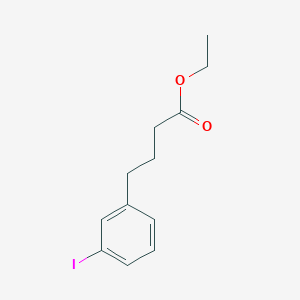
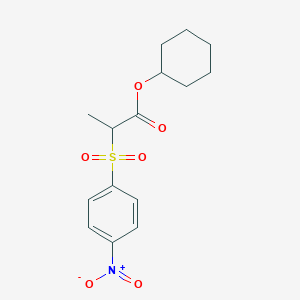
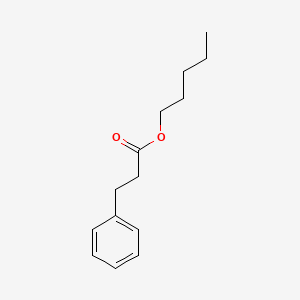
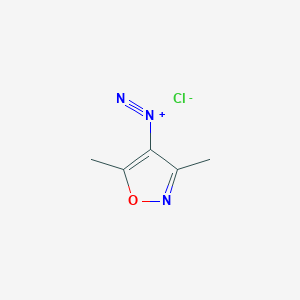
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
